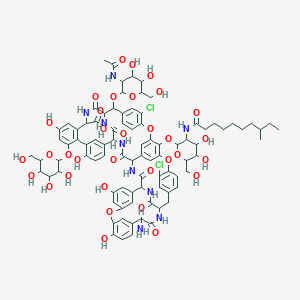

Teicoplanin A2-4

Description

This compound has been reported in Actinoplanes teichomyceticus with data available.

Properties

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPOYQQCANXEDC-WNTLLCOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1893.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91032-37-0 | |

| Record name | Teicoplanin A2-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEICOPLANIN A2-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Q83MG55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Actinoplanes teichomyceticus fermentation for Teicoplanin A2-4 production

An In-depth Technical Guide to the Fermentation of Actinoplanes teichomyceticus for Teicoplanin A2 Production

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin is a vital lipoglycopeptide antibiotic employed in the treatment of severe infections caused by multi-drug-resistant Gram-positive bacteria. It is produced as a complex of closely related molecules by the actinomycete Actinoplanes teichomyceticus. The pharmaceutically active component, Teicoplanin A2, is itself a mixture of five major compounds (A2-1 to A2-5) that differ in the fatty acid side chain attached to the glucosamine moiety of the core heptapeptide. The specific composition of this complex is critical for its therapeutic efficacy and is regulated by pharmacopoeial standards. This guide provides a comprehensive technical overview of the fermentation process for producing Teicoplanin, with a particular focus on strategies to modulate the A2 complex and enhance the production of specific components like A2-4. We detail optimized fermentation media, critical process parameters, precursor-directed biosynthesis strategies, and downstream processing protocols, supported by quantitative data and procedural diagrams.

Introduction

Teicoplanin inhibits the biosynthesis of the bacterial cell wall by binding to the N-acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors[1]. This mechanism of action makes it a last-resort antibiotic for treating infections caused by pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. The Teicoplanin A2 complex is the primary active pharmaceutical ingredient, and its five major components (T-A2-1, T-A2-2, T-A2-3, T-A2-4, and T-A2-5) are distinguished by their N-linked acyl moieties[3][4]. The composition of this complex is significantly influenced by fermentation conditions and the availability of specific precursors[1]. This document synthesizes current knowledge to provide a detailed guide for optimizing the fermentation of A. teichomyceticus to achieve high yields and control the component profile of the Teicoplanin A2 complex.

The Producing Microorganism: Actinoplanes teichomyceticus

The wild-type strain, Actinoplanes teichomyceticus ATCC 31121, is the original producer of teicoplanin[2][5]. However, industrial production predominantly relies on high-producing mutant strains developed through classical strain improvement programs involving mutagenesis and selection[6][7]. For instance, mutant strain KCCM-10601 has demonstrated significantly higher teicoplanin productivity[6][8]. Recent studies have also explored protoplast regeneration as a method to isolate genetically distinct and high-producing phenotypes from heterogeneous mycelial populations[2][9].

Fermentation Medium Optimization

The composition of the fermentation medium is a critical factor influencing cell growth and teicoplanin biosynthesis. Optimization of carbon, nitrogen, and mineral sources is essential for maximizing titers.

Carbon Sources

Various carbon sources have been evaluated for their effect on teicoplanin production. While glucose is a common substrate, other carbohydrates like maltodextrin, mannose, and glycerol have shown significant effects on both yield and the A2 component profile[6][10]. Maltodextrin, being more cost-effective than mannose, is often preferred in industrial-scale fermentations[6]. The addition of glycerol has been shown to alter the distribution of A2 components, increasing the proportions of A2-3, A2-4, and A2-5[10].

Nitrogen Sources

Complex nitrogen sources such as yeast extract, soybean meal, and cottonseed meal are commonly used to support robust growth and antibiotic production[5][6]. The optimal ratio of carbon to nitrogen sources has been identified as a key parameter, with a 3:1 (w/w) ratio of maltodextrin to soybean meal showing favorable results[6].

Precursor Supplementation for A2-4 Production

The different components of the Teicoplanin A2 complex are derived from different fatty acid precursors, which are in turn synthesized from specific amino acids. This provides a direct strategy to modulate the final complex composition through precursor feeding[3]. The acyl side chain of Teicoplanin A2-4 is an anteiso-C11:0 moiety, which is derived from the amino acid L-isoleucine [3][11].

Data Presentation

Table 1: Optimized Fermentation Media Compositions for Teicoplanin Production

| Component | Concentration (g/L) | Strain | Reference |

|---|---|---|---|

| Medium 1 | |||

| Maltodextrin | 30 | Mutant MSL 1510 | [6] |

| Glucose | 5 | [6] | |

| Yeast Extract | 5 | [6] | |

| Soybean Meal | 5 | [6] | |

| MgSO₄·7H₂O | 0.5 | [6] | |

| NaCl | 0.1 | [6] | |

| CaCl₂·2H₂O | 0.1 | [6] | |

| Diaion HP-20 Resin | 50 | [6] | |

| Medium 2 | |||

| Glucose | 15-25 | Mutant BNG 2315 | [12] |

| Dextrin | 40-80 | (KCCM-10601) | [12] |

| Peptone | 4-6 | [12] | |

| Rapeseed Meal | 16-20 | [12] | |

| Soybean Flour | 16-20 | [12] | |

| MgSO₄·7H₂O | 0.4-0.6 | [12] | |

| CaCO₃ | 4-6 | [12] | |

| NaCl | 1.0-1.4 | [12] | |

| Medium 3 (for Precursor Feeding Studies) | |||

| Malt Extract | 30 | ATCC 31121 | [4] |

| Glucose | 10 | [4] | |

| Soybean Meal | 15 | [4] | |

| Yeast Extract | 5 | [4] | |

| Medium 4 | |||

| Mannose | 30 | Mutant MSL 2211 | [6] |

| Yeast Extract | 5 | |[7] |

Table 2: Optimal Physical Fermentation Parameters

| Parameter | Optimal Value | Strain | Reference |

|---|---|---|---|

| Temperature | 34°C | KCCM-10601 | [6][8] |

| pH | 7.0 (controlled) | KCCM-10601 | [6][8] |

| Dissolved Oxygen Tension (DOT) | 20-30% | KCCM-10601 | [6][8] |

| Agitation Speed (75-L Fermenter) | 500 rpm | ID9303 | [13] |

| Aeration Rate (75-L Fermenter) | 1 vvm | ID9303 |[13] |

Table 3: Effect of Amino Acid Precursor Feeding on Teicoplanin A2 Complex Composition

| Precursor Added | Resulting Major Component | Acyl Side Chain | Reference |

|---|---|---|---|

| L-Valine | T-A2-2 | iso-C10:0 | [3][11] |

| L-Isoleucine | T-A2-4 | anteiso-C11:0 | [3][11] |

| L-Leucine | T-A2-5 | iso-C11:0 | [3][11] |

| Methyl Linoleate / Corn Oil | T-A2-1 | linear C10:1 | [1][14] |

| Methyl Oleate / Olive Oil | T-A2-3 | linear C10:0 |[1][14] |

Table 4: Teicoplanin Production Titers in Various Strains and Conditions

| Strain | Fermentation Scale | Titer Achieved | Key Conditions | Reference |

|---|---|---|---|---|

| Mutant MSL 1510 | 500-L Fermenter | 1,500 mg/L | Optimized medium with Maltodextrin | [6] |

| Mutant 98-1-227 | 7 m³ Pilot Fermenter | 1,800 units/mL | Valine-resistant mutant | [6] |

| KCCM-10601 | 120-h Batch Culture | 2,900 mg/L (2.9 g/L) | Controlled T, pH, DOT | [6][8] |

| ID9303 | 75-L Pilot Fermenter | 3,120 mg/L (3.12 g/L) | 0.05% Proline feeding | [13] |

| Mutant MSL 2211 | 5-L Jar Fermenter | 500 mg/L | Mannose-based medium | [6][7] |

| ATCC 31121 (Wild-Type) | Flask Culture | ~100 mg/L | Optimized TM1 Medium |[4] |

Visualization of Key Processes and Pathways

General Workflow for Teicoplanin Production

The overall process from strain maintenance to the final purified product involves several critical stages.

Caption: General workflow for Teicoplanin production.

Biosynthetic Precursors of Teicoplanin A2 Acyl Side Chains

The composition of the Teicoplanin A2 complex can be strategically manipulated by feeding specific amino acid precursors into the fermentation medium. This diagram illustrates the direct relationship between the precursor amino acid and the resulting Teicoplanin A2 component.

Caption: Precursor pathway for branched-chain fatty acids in Teicoplanin A2.

Experimental Protocols

Protocol 1: Inoculum Development

-

Strain Revival : Aseptically transfer a cryopreserved vial of A. teichomyceticus to a seed medium (e.g., containing glucose 30 g/L, yeast extract 2.5 g/L, soybean flour 9 g/L, rapeseed meal 9 g/L, NaCl 1.2 g/L, CaCl₂ 0.1 g/L, MgSO₄·7H₂O 0.5 g/L)[12].

-

First Stage Culture : Incubate the culture in a baffled flask at 28-34°C on a rotary shaker (e.g., 130-200 rpm) for 30-40 hours until the culture is actively growing (pH drop below 6.0, packed mycelial volume ~18-20%)[15].

-

Second Stage Culture : Transfer the first stage culture (e.g., 10% v/v) into a larger volume of the same seed medium and incubate under the same conditions for another 24-36 hours. This culture serves as the inoculum for the production fermenter.

Protocol 2: Laboratory-Scale Batch Fermentation (5-L Fermenter)

-

Fermenter Preparation : Prepare a 5-L bioreactor with 3 L of production medium (see Table 1). Sterilize the fermenter and medium at 121°C for 25 minutes[15].

-

Inoculation : Aseptically inoculate the sterile production medium with 10% (v/v) of the second-stage inoculum.

-

Fermentation Control : Set the fermentation parameters to their optimal values (see Table 2). For example: Temperature at 34°C, pH controlled at 7.0 (using sterile NaOH/H₂SO₄), agitation at 600 rpm, and aeration at 1 vvm. Maintain DOT at 20-30% by cascading agitation or aeration rate[6][8][13].

-

Precursor Feeding : For targeted production of this compound, add a sterile stock solution of L-isoleucine to the fermenter. The timing and concentration of addition are critical; initial studies suggest adding precursors at the time of inoculation, but fed-batch strategies during the production phase may prevent growth inhibition[3][4].

-

Sampling : Withdraw samples aseptically at regular intervals (e.g., every 12-24 hours) to monitor cell growth (dry cell weight or packed mycelial volume), substrate consumption, pH, and teicoplanin concentration by HPLC[13].

-

Harvest : The fermentation typically runs for 120-200 hours. Harvest the broth when the teicoplanin titer reaches its maximum and begins to plateau[8][12].

Protocol 3: HPLC Analysis of Teicoplanin A2 Components

-

Sample Preparation : Centrifuge the fermentation broth sample to separate the mycelium. The teicoplanin can be in both the supernatant and bound to the mycelium/resin. Extract teicoplanin from the mycelium and any adsorbent resin (if used) with an appropriate solvent (e.g., aqueous methanol).

-

Chromatography : Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system.

-

Column : C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm)[16].

-

Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% (v/v) formic acid, is commonly used[16].

-

Gradient Example : 5% to 30% acetonitrile over 1 minute, then to 40% over 1 minute, followed by a wash and re-equilibration step[16].

-

Detection : UV detector set at 254 nm[10].

-

-

Quantification : Identify and quantify the individual Teicoplanin A2 components by comparing retention times and peak areas to a certified reference standard[1][17]. The total teicoplanin concentration is the sum of all quantified components[17].

Protocol 4: Overview of Downstream Purification

-

Cell Removal : The first step after harvesting is to remove the mycelial biomass from the fermentation broth, typically achieved by filtration or centrifugation[18].

-

Initial Capture : The clarified broth is passed through a column containing a hydrophobic adsorbent resin (e.g., Diaion HP-20) to capture the teicoplanin complex[6][18][19].

-

Elution : The resin is washed, and teicoplanin is subsequently eluted using a mixture of a water-miscible organic solvent (e.g., methanol) and water[18].

-

Intermediate Purification : The eluate may be further purified using techniques like cation exchange chromatography, charcoal treatment for decolorization, and ultrafiltration for concentration and desalination[18][19][20].

-

Final Purification : High-purity Teicoplanin A2 is obtained through reversed-phase chromatography, which can separate the A2 complex from other related substances[19].

-

Final Product Formulation : The purified teicoplanin solution is concentrated and converted to a stable powder, usually by lyophilization (freeze-drying)[19].

Conclusion

The production of Teicoplanin A2 via fermentation of Actinoplanes teichomyceticus is a complex bioprocess that requires rigorous optimization of microbial genetics, medium composition, and physical parameters. High titers, exceeding 3 g/L, have been achieved through a combination of strain improvement and process optimization[13]. A key strategy for controlling the therapeutic profile of the final product is precursor-directed biosynthesis. Specifically, for enhancing the proportion of the this compound component, the targeted feeding of its precursor, L-isoleucine, is a proven and effective method[3][11]. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and optimize fermentation processes for the targeted production of Teicoplanin A2 components, thereby improving manufacturing efficiency and product quality.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of culture conditions and scale-up to plant scales for teicoplanin production by Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain Improvement and Strain Maintenance Revisited. The Use of Actinoplanes teichomyceticus ATCC 31121 Protoplasts in the Identification of Candidates for Enhanced Teicoplanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. CN106854670B - Method for producing teicoplanin and regulating and controlling component content of teicoplanin by fermentation method - Google Patents [patents.google.com]

- 16. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 19. US7405267B2 - Method for purifying teicoplanin A2 - Google Patents [patents.google.com]

- 20. CN104066747A - Process of purification of teicoplanin - Google Patents [patents.google.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Teicoplanin A2-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and data integral to the structural elucidation of Teicoplanin A2-4, a key component of the teicoplanin complex, a glycopeptide antibiotic crucial in combating severe Gram-positive bacterial infections. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can meticulously piece together the complex three-dimensional structure of this vital therapeutic agent.

Introduction to Teicoplanin and its Structural Complexity

Teicoplanin is not a single entity but a complex of five closely related lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5) produced by the fermentation of Actinoplanes teichomyceticus.[1][2] These components share a common heptapeptide core, a teicoplanin aglycone, but differ in the structure of the fatty acid side chain attached to the N-acyl-β-D-glucosamine moiety.[3][4] this compound is specifically characterized by its 8-methyldecanoyl lipid side chain.[5] The intricate structure, featuring a polycyclic peptide backbone, multiple chiral centers, and glycosidic linkages, necessitates a multi-faceted analytical approach for complete structural determination.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining crucial structural information through fragmentation analysis.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust and widely used method for the analysis of teicoplanin components involves reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry.

-

Chromatography:

-

Column: A C8 or C18 column (e.g., Hypersil Gold C8, Agilent Zorbax SB-C18) is typically employed.[6][7]

-

Mobile Phase: A gradient elution is commonly used, often consisting of a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.

-

Temperature: The column is often maintained at room temperature or slightly elevated temperatures (e.g., 40°C).

-

-

Mass Spectrometry:

-

Ionization: Positive-ion electrospray ionization (ESI) is the preferred method for teicoplanin analysis.

-

Instrumentation: A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is suitable for these analyses.[6]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is frequently used for quantification and targeted fragmentation studies.

-

Key Parameters:

-

Capillary Voltage: ~3.0-4.0 kV

-

Cone Voltage: ~30-50 V

-

Source Temperature: ~120-150°C

-

Desolvation Temperature: ~350-450°C

-

Collision Gas: Argon is typically used for collision-induced dissociation (CID).

-

-

Data Presentation: Mass Spectrometry of this compound

The following table summarizes the key mass spectrometric data for this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [5] |

| Monoisotopic Mass | 1891.57 Da | [5] |

| Precursor Ion ([M+2H]²⁺) | m/z 947.7 | |

| Product Ions (from [M+2H]²⁺) | m/z 330.1, 203.9 |

Note: this compound and A2-5 are isomers and often co-elute or have very similar retention times, presenting as a single peak in some chromatographic systems. Their fragmentation patterns are also very similar.

Fragmentation Analysis

The fragmentation of this compound in MS/MS experiments provides valuable structural information. The precursor ion, typically the doubly charged molecule [M+2H]²⁺, is selected and subjected to CID. The resulting product ions arise from the cleavage of glycosidic bonds and amide bonds within the peptide backbone.

The 8-methyldecanoyl side chain also undergoes characteristic fragmentation. In general, branched-chain fatty acids fragment at the branch point. Cleavage on either side of the methyl-branched carbon is common, leading to the loss of specific neutral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of complex molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the proton (¹H) and carbon (¹³C) chemical shifts and establish the connectivity between atoms.

Experimental Protocols

-

Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated water (D₂O) and acetonitrile-d₃ is commonly used to dissolve teicoplanin for NMR analysis. The choice of solvent can influence the chemical shifts due to varying hydrogen bonding interactions.

-

Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for most NMR experiments on modern spectrometers.

-

Temperature: Spectra are usually recorded at a constant temperature, for example, 298 K (25°C), to ensure consistent chemical shifts.

-

-

NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out amino acid side chains and sugar rings.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just those directly coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, essential for connecting different structural fragments, such as amino acid residues and sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for determining the three-dimensional conformation of the molecule.

-

Data Presentation: Representative NMR Data

Obtaining a complete and unambiguously assigned NMR dataset for a specific teicoplanin component like A2-4 is a significant undertaking. The following tables present representative ¹H and ¹³C NMR chemical shift data for the core teicoplanin structure, which is shared among all A2 components. These values are based on published data for the teicoplanin complex and its aglycone and serve as a guide for the expected chemical shifts.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Teicoplanin Core in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.0 |

| Anomeric Protons | 4.5 - 5.5 |

| Alpha-Protons (Amino Acids) | 3.5 - 5.0 |

| Sugar Ring Protons | 3.0 - 4.0 |

| Fatty Acid Chain Protons | 0.8 - 2.5 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Teicoplanin Core in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

| Carbonyl Carbons | 168 - 175 |

| Aromatic Carbons | 100 - 160 |

| Anomeric Carbons | 95 - 105 |

| Alpha-Carbons (Amino Acids) | 50 - 65 |

| Sugar Ring Carbons | 60 - 80 |

| Fatty Acid Chain Carbons | 10 - 40 |

Integrated Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that integrates data from various analytical techniques.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of NMR and MS data involves a logical progression to assemble the final structure.

Conclusion

The structural elucidation of this compound is a complex yet achievable task through the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the necessary experimental protocols and the nature of the data obtained. For researchers and professionals in drug development, a thorough understanding of these techniques is paramount for quality control, derivative synthesis, and the ongoing search for novel antibiotics to combat antimicrobial resistance.

References

- 1. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japanese.iomcworld.org [japanese.iomcworld.org]

- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and structure determination of two new analogs of teicoplanin, a glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional structure of cyclic antibiotic teicoplanin aglycone using NMR distance and dihedral angle restraints in a DMSO solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Teicoplanin A2-4 on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from its targeted inhibition of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides a detailed examination of the mechanism of action of Teicoplanin A2-4, one of the major active components of the teicoplanin complex. It delves into the molecular interactions, quantitative kinetics, and the experimental methodologies used to elucidate its function.

Introduction to Teicoplanin and the Bacterial Cell Wall

Teicoplanin is a complex of several structurally related molecules, with the A2 group being the most abundant and clinically relevant. This compound is a significant component of this group. The primary target of teicoplanin is the synthesis of peptidoglycan, the major structural component of the Gram-positive bacterial cell wall. Peptidoglycan forms a rigid, mesh-like layer that provides structural integrity and protects the bacterium from osmotic lysis.[1]

The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into:

-

Cytoplasmic synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.

-

Membrane-associated steps involving the transfer of the precursor to a lipid carrier (Lipid II) and its translocation across the cytoplasmic membrane.

-

Extracellular polymerization (transglycosylation) and cross-linking (transpeptidation) of the peptidoglycan chains.

Teicoplanin exerts its bactericidal effect by interfering with the final extracellular stages of this pathway.

Core Mechanism of Action of this compound

This compound inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors.[1] This binding event physically obstructs the enzymes responsible for the subsequent steps of cell wall construction.

The two key enzymatic processes inhibited by this compound are:

-

Transglycosylation: The polymerization of the glycan chains by adding new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide subunits to the growing peptidoglycan strand.

-

Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the essential rigidity to the cell wall.

By sequestering the D-Ala-D-Ala substrate, teicoplanin effectively prevents both transglycosylase and transpeptidase enzymes from accessing their target sites.[1] This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Visualizing the Mechanism of Action

Caption: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound is quantified through its binding affinity to the D-Ala-D-Ala target and its minimum inhibitory concentration (MIC) against various bacterial species.

Table 1: Binding Affinity of Teicoplanin

| Ligand | Method | Dissociation Constant (Kd) | Reference |

| Lys-D-Ala-D-Ala Peptide | Surface Plasmon Resonance | 40 - 630 nM | [2] |

| Carrier Protein-Peptide Fusion | Surface Plasmon Resonance | 91 ± 7 nM | [2] |

| Peptide alone (without carrier) | Surface Plasmon Resonance | 474 ± 20 nM | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Teicoplanin against Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible | 0.5 - 4 | - | - | [3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤1 | - | - | [3] |

| Staphylococcus epidermidis | Clinical Isolates | 0.5 - 16 | - | - | [1] |

| Enterococcus faecalis | - | 0.25 - 2 | - | - | [4] |

| Streptococcus pneumoniae | - | 0.01 - 1 | - | - | [4] |

| Streptococcus pyogenes | - | ≤2 | - | - | [1] |

| Corynebacterium species | - | 0.25 - 2 | - | - | [4] |

| Listeria species | - | 0.25 - 2 | - | - | [4] |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or ELISA reader

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a 2x working stock of this compound in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x Teicoplanin stock to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only CAMHB and inoculum). b. A sterility control well should contain only CAMHB.

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance with a plate reader.

Caption: Broth Microdilution MIC Workflow.

Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand: Synthetic D-Ala-D-Ala containing peptide

-

Analyte: this compound

-

Immobilization buffers (e.g., acetate buffer pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization: a. Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject the D-Ala-D-Ala peptide solution over the activated surface to covalently couple it to the chip. c. Deactivate any remaining active esters with ethanolamine.

-

Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. b. Inject the this compound solutions sequentially over the ligand-immobilized surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the peptide. d. After each injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

-

Regeneration: a. Inject the regeneration solution to remove the bound this compound, returning the signal to baseline before the next injection.

-

Data Analysis: a. The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the incorporation of radiolabeled precursors into peptidoglycan.

Materials:

-

Bacterial cell lysate or purified peptidoglycan synthesis enzymes

-

Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetyl-[¹⁴C]glucosamine or UDP-MurNAc-pentapeptide-[³H]Ala)

-

Reaction buffer

-

This compound

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the bacterial lysate or purified enzymes with the reaction buffer. b. Add varying concentrations of this compound or a vehicle control. c. Pre-incubate briefly to allow the antibiotic to bind.

-

Initiation of Reaction: a. Add the radiolabeled precursor to initiate the peptidoglycan synthesis reaction.

-

Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.

-

Termination and Precipitation: a. Stop the reaction (e.g., by adding trichloroacetic acid). b. Precipitate the newly synthesized, radiolabeled peptidoglycan.

-

Quantification: a. Collect the precipitate by filtration or centrifugation. b. Wash the precipitate to remove unincorporated radiolabeled precursors. c. Measure the radioactivity of the precipitate using a scintillation counter.

-

Data Analysis: a. The amount of radioactivity is proportional to the amount of peptidoglycan synthesized. b. Compare the radioactivity in the this compound treated samples to the control to determine the percent inhibition.

Caption: In Vitro PG Synthesis Inhibition Workflow.

Conclusion

This compound is a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively halts the essential processes of transglycosylation and transpeptidation. The quantitative data on its binding affinity and MIC values underscore its efficacy against a range of clinically important pathogens. The detailed experimental protocols provided herein serve as a foundation for further research and development in the field of glycopeptide antibiotics and the ongoing effort to combat antibiotic resistance.

References

Teicoplanin A2-4: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Teicoplanin A2-4, a key component of the teicoplanin complex, against a range of clinically significant Gram-positive pathogens. This document details its mechanism of action, quantitative antibacterial spectrum through Minimum Inhibitory Concentration (MIC) data, and standardized experimental protocols for its evaluation.

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a complex of several components, with Teicoplanin A2 comprising five closely related structures (A2-1 to A2-5). This guide focuses on the collective activity of the A2 components, which are the most abundant and clinically relevant. Like vancomycin, teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4]

Mechanism of Action

Teicoplanin's primary mechanism of action is the inhibition of peptidoglycan synthesis, an essential component of the Gram-positive bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.[3] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization of the glycan chains and the cross-linking of the peptide side chains. The disruption of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death.[3][4]

Quantitative Antibacterial Spectrum

The in vitro activity of this compound is summarized in the following table, presenting Minimum Inhibitory Concentration (MIC) values against various Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | |||||

| Methicillin-Susceptible (S. aureus) | 31 | 1.0 - 4.0 | 1.0 | 4.0 | [5] |

| Methicillin-Resistant (S. aureus) | 407 | 0.125 - 4 | 0.25 | 1 | [6] |

| Methicillin-Resistant (S. aureus) | 62 | 0.38 - 2.00 | <1 | - | [7] |

| Coagulase-Negative Staphylococci | |||||

| Staphylococcus epidermidis | 32 | 1.0 - 4.0 | 1.0 | 4.0 | [5] |

| Staphylococcus epidermidis (clinical strains) | - | - | - | 16 (moderately susceptible) | [8] |

| Staphylococcus haemolyticus (clinical strains) | - | >16 (resistant) | - | - | [8] |

| Enterococcus Species | |||||

| Enterococcus faecalis | - | - | - | - | [9] |

| Enterococcus faecium (glycopeptide-susceptible) | - | ≤4 | - | - | [10][11] |

| Enterococcus faecium (glycopeptide-susceptible) | 76 | 0.023 - 1 | - | - | [12] |

| Streptococcus Species | |||||

| Streptococcus pneumoniae | - | 0.03 - 0.12 | - | - | [13] |

| Streptococcus pneumoniae (penicillin-susceptible) | 17 | - | - | - | [14] |

| Streptococcus pneumoniae (penicillin-intermediate) | 16 | - | - | - | [14] |

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The interpretive criteria for susceptible, intermediate, and resistant categories are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[15] For staphylococci and enterococci, a teicoplanin MIC of ≤8 µg/mL is generally considered susceptible, 16 µg/mL is intermediate, and ≥32 µg/mL is resistant.[6][15]

Experimental Protocols

Accurate determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro susceptibility tests.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial in a liquid growth medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland, diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

-

Positive and negative controls (S. aureus ATCC 29213 is often used as a quality control strain)[6]

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plates. The final concentrations should typically range from 0.06 to 64 µg/mL.

-

Inoculate each well (except for the sterility control well) with the standardized bacterial suspension. The final volume in each well is typically 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland, diluted to yield a final concentration of approximately 10⁴ CFU per spot)

-

Inoculator for delivering a standardized volume of the bacterial suspension

Procedure:

-

Prepare a series of MHA plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before pouring the plates.

-

Prepare a control plate with no antibiotic.

-

Once the agar has solidified, inoculate the surface of each plate with the standardized bacterial suspension. Multiple strains can be tested on a single plate.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, determine the MIC as the lowest concentration of this compound that inhibits the visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL)

-

Sterile culture tubes or flasks

-

Apparatus for serial dilution and plating (e.g., spiral plater or manual plating)

Procedure:

-

Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

-

Include a growth control tube without any antibiotic.

-

Inoculate all tubes with the standardized bacterial suspension.

-

Incubate the tubes at 35 ± 2°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them onto MHA to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as MRSA. Its mechanism of action, targeting the essential process of cell wall synthesis, makes it a valuable therapeutic agent. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antibacterial efficacy, providing essential data for clinical decision-making, drug development, and surveillance of antimicrobial resistance. Continuous monitoring of the susceptibility of clinical isolates to teicoplanin is imperative to ensure its continued effectiveness in the treatment of serious Gram-positive infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacokinetic/pharmacodynamic parameters of teicoplanin for predicting clinical outcome of glycopeptide-susceptible Enterococcus faecium bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The bactericidal activity of vancomycin and teicoplanin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of vancomycin, teicoplanin and cephalosporins against penicillin-susceptible and penicillin-intermediate Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the teicoplanin broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Teicoplanin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Disclaimer: This document summarizes the in vitro activity of the teicoplanin complex against Methicillin-Resistant Staphylococcus aureus (MRSA). Extensive research did not yield specific data on the isolated Teicoplanin A2-4 component. Therefore, the information presented herein pertains to the teicoplanin complex as a whole, which is composed of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.

Executive Summary

Teicoplanin, a glycopeptide antibiotic, demonstrates potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings. This technical guide provides an in-depth overview of the available data on the in vitro efficacy of teicoplanin against MRSA, focusing on key pharmacodynamic parameters: Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE). Detailed experimental protocols for assessing these parameters are also provided. The mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is illustrated through a signaling pathway diagram. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Quantitative Data on In Vitro Activity

The in vitro activity of teicoplanin against MRSA has been evaluated in numerous studies. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Teicoplanin against MRSA

| Study / Isolate Collection | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mean MIC (µg/mL) | Reference |

| Clinical Isolates (2017) | 62 | 0.38 - 2.00 | < 1 | - | 1.00 | [1] |

| MRSA ATCC 43300 | 1 | - | 0.5 | - | - | [2] |

| Cystic Fibrosis Isolates (1992) | - | - | 0.25 | - | - | [3] |

| Clinical Isolates (China, 2018-2020) | 407 | ≤8 (Susceptible) | - | - | - | [4] |

| Bloodstream Infection Isolates | 146 | - | - | - | - | [5] |

Table 2: Time-Kill Kinetics of Teicoplanin against MRSA

| MRSA Strain | Teicoplanin Concentration | Inoculum (CFU/mL) | Time to Achieve >3-log₁₀ Reduction (Bactericidal Activity) | Reference |

| Information not available | Information not available | Information not available | Information not available |

Note: Specific quantitative data from time-kill curve studies for Teicoplanin against MRSA were not available in the searched literature. Time-kill assays are crucial for understanding the pharmacodynamics of an antibiotic.

Table 3: Post-Antibiotic Effect (PAE) of Teicoplanin against MRSA

| MRSA Strain(s) | Teicoplanin Concentration | Duration of Exposure | PAE (hours) | Reference |

| Methicillin-Resistant Strains | Not specified | Not specified | 2.4 - 4.1 | [6] |

| MRSA | 5 mg/L & 25 mg/L | 1 and 2 hours | Greater than vancomycin at 25 mg/L | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

a) Broth Microdilution Method (According to CLSI Guidelines)

-

Preparation of Teicoplanin Stock Solution: A stock solution of teicoplanin is prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: MRSA isolates are cultured on a non-selective agar medium for 18-24 hours. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Incubation: The microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of teicoplanin that completely inhibits visible growth.

b) E-test Method

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described above.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

-

Application of E-test Strip: An E-test strip, which contains a predefined gradient of teicoplanin, is applied to the agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

-

Inoculum Preparation: A logarithmic-phase culture of MRSA is diluted in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Teicoplanin: Teicoplanin is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted in sterile saline and plated onto a suitable agar medium.

-

Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each teicoplanin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

-

Exposure Phase: A logarithmic-phase culture of MRSA (approximately 10⁷ CFU/mL) is exposed to a specific concentration of teicoplanin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without the antibiotic.

-

Removal of Antibiotic: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth. This dilution reduces the teicoplanin concentration to sub-inhibitory levels.

-

Regrowth Phase: Both the test and control cultures are incubated, and viable counts are determined at regular intervals (e.g., every 1-2 hours) until the turbidity of the control culture reaches a predetermined level.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after dilution, and C is the corresponding time for the control culture.

Visualizations

Mechanism of Action of Teicoplanin

Teicoplanin, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes. This prevents the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) and the cross-linking of the peptide side chains, ultimately leading to cell lysis.

Caption: Mechanism of action of Teicoplanin against MRSA.

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow for Time-Kill Assay

Caption: Workflow for a time-kill kinetics assay.

Conclusion

The teicoplanin complex consistently demonstrates excellent in vitro activity against MRSA, as evidenced by low MIC values and the presence of a post-antibiotic effect. While specific data for the this compound component is lacking, the overall efficacy of the complex supports its clinical utility in treating MRSA infections. Further research isolating the activity of individual teicoplanin components would provide a more nuanced understanding of their respective contributions to the overall antimicrobial effect. The standardized protocols provided in this guide are essential for the accurate and reproducible assessment of the in vitro activity of teicoplanin and other antimicrobial agents against MRSA.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. academic.oup.com [academic.oup.com]

- 3. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic and pharmacodynamic properties of Teicoplanin A2-4

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Teicoplanin A2-4

Introduction

Teicoplanin is a glycopeptide antibiotic complex used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is produced by the fermentation of Actinoplanes teichomyceticus. The complex consists of five major lipoglycopeptide components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, and several minor components.[3][4][5][6] All major components share the same peptide core but differ in the structure of the N-acyl side chain, which influences their lipophilicity.[3][7] this compound is characterized by an 8-methyldecanoyl N-acyl group.[8] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Teicoplanin, with a focus on the A2-4 component, for researchers, scientists, and drug development professionals.

Pharmacokinetic Properties

The pharmacokinetics of teicoplanin are characterized by a long terminal half-life and high protein binding, allowing for once-daily dosing.[9][10] Following intravenous administration, its disposition is best described by a tri-exponential equation.[7][11]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Teicoplanin in adults with normal renal function.

| Parameter | Value | Source(s) |

| Bioavailability (IM) | ~90% | [1][3][12] |

| Protein Binding | 90-95% (primarily to albumin) | [1][9][13] |

| Volume of Distribution (Initial) | 0.07 - 0.11 L/kg | [13][14] |

| Volume of Distribution (Steady-State) | 0.86 - 1.6 L/kg | [7][13][14] |

| Metabolism | Minimal (~2-3% of dose) | [3][9][13] |

| Major Excretion Route | Renal (97% unchanged) | [1][7][15] |

| Elimination Half-life (Terminal) | 70 - 170 hours (highly variable) | [1][13][15][16] |

| Total Clearance | ~0.0114 L/h/kg | [7][13] |

| Renal Clearance | ~0.0083 L/h/kg | [7] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Teicoplanin is poorly absorbed after oral administration but is rapidly and extensively absorbed following intramuscular (IM) or intraperitoneal injection.[3][7] Bioavailability is approximately 90% via the IM route.[1][3][12]

-

Distribution : The drug is highly bound to plasma proteins (90-95%), mainly albumin.[1][13] It distributes widely into body tissues, achieving high concentrations in the lungs, kidneys, trachea, and bone tissue.[4][7] However, penetration into cerebrospinal fluid is poor.[7][14] Studies on the individual A2 components have shown that over a course of treatment, the relative percentage of the more lipophilic components, such as A2-4 and A2-5, increases in the blood compared to the less lipophilic components.[17]

-

Metabolism : Teicoplanin undergoes very limited metabolism.[9][13] Only two metabolites, resulting from the hydroxylation of the acyl side chain, have been identified, accounting for just 2-3% of the administered dose.[3]

-

Excretion : The primary route of elimination is renal, with the majority of the drug excreted unchanged in the urine through glomerular filtration.[7]

Experimental Protocols: Pharmacokinetic Analysis

A common method for determining teicoplanin concentrations in serum or plasma is the Fluorescence Polarization Immunoassay (FPIA) , which is noted for its high reliability and specificity.[13][18]

High-Performance Liquid Chromatography (HPLC) is also widely used, particularly for separating and quantifying the individual A2 components.[17]

-

Sample Preparation : Serum (0.4 mL) is mixed with water, followed by the addition of phosphoric acid and acetonitrile to precipitate proteins. The mixture is centrifuged, and the supernatant is transferred to a tube containing methylene chloride, vortexed, and centrifuged again. The upper aqueous layer is collected for analysis.[9]

-

Chromatographic Conditions :

-

Data Analysis : Pharmacokinetic parameters are derived from the concentration-time data, often using a multi-compartment model (e.g., two-compartment or tri-exponential).[7][16] Population PK modeling software can be used for complex data analysis and simulations.[20]

Caption: Experimental workflow for pharmacokinetic analysis.

Pharmacodynamic Properties

Teicoplanin exhibits concentration-dependent bactericidal activity against susceptible Gram-positive organisms.[20]

Data Presentation: Pharmacodynamic Parameters

| Parameter | Description | Source(s) |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors, blocking transglycosylation and transpeptidation. | [1][2][4][15] |

| Spectrum of Activity | Aerobic and anaerobic Gram-positive bacteria, including Staphylococci (MRSA), Streptococci, Enterococci, and Clostridium difficile. | [4][15][] |

| Primary PK/PD Index | AUC/MIC (Area under the concentration-time curve to Minimum Inhibitory Concentration ratio). | [18][20] |

| Efficacy Target (MRSA) | AUC₂₄/MIC ≥ 900 µg·h/mL for bacteriological response. | [18][22] |

| Resistance Suppression Target | AUC/MIC ≈ 1500 µg·h/mL. | [20] |

| Resistance Mechanism | Alteration of the binding target from D-Ala-D-Ala to D-Ala-D-Lactate or D-Ala-D-Serine, mediated by van genes. | [2][23] |

Mechanism of Action

Teicoplanin's bactericidal effect stems from the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][24] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminus of the nascent peptidoglycan precursor units.[2][4] This binding sterically hinders two crucial subsequent steps in cell wall construction:

-

Transglycosylation : The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into glycan chains.[2]

-

Transpeptidation : The cross-linking of the peptide side chains, which gives the cell wall its structural rigidity.[2] The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][24]

Caption: Mechanism of action of Teicoplanin.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The key PK/PD index that correlates with teicoplanin's efficacy is the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₂₄/MIC).[18] Since teicoplanin is highly protein-bound, total drug concentrations are often used, with studies indicating a target total AUC₂₄/MIC ratio of ≥900 µg·h/mL is required for a high probability of bacteriological success in treating MRSA infections.[18][22] For the suppression of resistance, an even higher target of approximately 1500 µg·h/mL has been suggested from preclinical models.[20]

Experimental Protocols: Pharmacodynamic Analysis

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

-

Methodology : The standardized agar dilution method or broth microdilution as per the Clinical and Laboratory Standards Institute (CLSI) guidelines is the reference method.[18] The E-test, a gradient diffusion method, is also commonly used.[22]

-

Procedure (Agar Dilution) :

-

Prepare a series of agar plates containing two-fold dilutions of teicoplanin.

-

Prepare a standardized inoculum of the test bacterium (e.g., MRSA) equivalent to a 0.5 McFarland standard.

-

Spot the bacterial suspension onto the surface of each agar plate.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours).

-

The MIC is read as the lowest concentration of teicoplanin that completely inhibits visible growth.

-

To study the time-course of bacterial killing and the exposure-response relationship, dynamic models are employed.

-

Hollow-Fibre Infection Model (In Vitro) : This model simulates human pharmacokinetics in a controlled in vitro environment. It allows for the study of different dosing regimens against a bacterial population over several days to determine the PK/PD index that best predicts efficacy and the exposures needed to prevent resistance.[20]

-

Neutropenic Murine Thigh Infection Model (In Vivo) : This is a standard preclinical model to establish in vivo efficacy. Mice are rendered neutropenic, then infected in the thigh muscle with the target pathogen. They are subsequently treated with various doses of teicoplanin that are designed to mimic human exposures. Bacterial burden in the thighs is measured at the end of the experiment to determine the drug exposure (AUC/MIC) required for a specific level of bacterial killing (e.g., 1- or 2-log₁₀ reduction in CFU).[20]

Caption: Experimental workflow for MIC determination by agar dilution.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 5. apexbt.com [apexbt.com]

- 6. apexbt.com [apexbt.com]

- 7. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C89H99Cl2N9O33 | CID 17748672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Population Pharmacokinetics of Teicoplanin in Preterm and Term Neonates: Is It Time for a New Dosing Regimen? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity and human pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity and human pharmacokinetics of teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Population Pharmacokinetics and Pharmacodynamics of Teicoplanin and C-Reactive Protein in Hospitalized Patients With Gram-Positive Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. dovepress.com [dovepress.com]

- 19. iomcworld.org [iomcworld.org]

- 20. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

The Decisive Anchor: Unraveling the Role of the Lipid Tail in Teicoplanin A2-4's Antimicrobial Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Teicoplanin A2-4, a prominent member of the teicoplanin complex of lipoglycopeptide antibiotics, stands as a critical therapeutic option against severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. While its core glycopeptide structure is responsible for the primary mechanism of action—inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors—the N-acyl side chain, or "lipid tail," plays a pivotal, multifaceted role in its efficacy. This technical guide delves into the intricate functions of the this compound lipid tail, presenting quantitative data on its impact on antimicrobial activity, detailing key experimental protocols for its study, and providing visual representations of its mechanistic contributions.

The Lipid Tail: More Than Just an Appendage

The lipid tail of this compound is a C10-C11 fatty acid chain that distinguishes it from other components of the teicoplanin complex and from other glycopeptides like vancomycin. Its significance extends beyond simple structural variation; it is a key determinant of the antibiotic's pharmacokinetic and pharmacodynamic properties. The primary function of the lipid tail is to anchor the teicoplanin molecule to the bacterial cytoplasmic membrane. This localization dramatically increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis, enhancing its ability to intercept and bind to its Lipid II target.[1] This membrane-anchoring mechanism is particularly crucial for activity against certain vancomycin-resistant strains.

Quantitative Analysis of Lipid Tail Modifications on Antibacterial Activity

The structure of the lipid tail has been a focal point for the development of novel teicoplanin derivatives with enhanced antimicrobial profiles. Modifications to the length, branching, and polarity of this acyl chain can significantly impact the minimum inhibitory concentration (MIC) against various bacterial strains. While specific quantitative data for systematic modifications of the this compound lipid tail are dispersed throughout the literature, the following table summarizes representative MIC values for teicoplanin and related derivatives, illustrating the influence of lipophilicity on antibacterial potency.

| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |

| Teicoplanin Complex | Native Mixture | Staphylococcus aureus (Oxacillin-Susceptible) | 0.12 | [2] |

| Teicoplanin Complex | Native Mixture | Staphylococcus aureus (Oxacillin-Resistant) | 0.25 | [2] |

| Teicoplanin Complex | Native Mixture | Coagulase-Negative Staphylococci (Oxacillin-Susceptible) | 0.25 | [2] |

| Teicoplanin Complex | Native Mixture | Coagulase-Negative Staphylococci (Oxacillin-Resistant) | 2 | [2] |

| MDL 62873 | Amide derivative of Teicoplanin A2-2 | Staphylococcus aureus (Oxacillin-Resistant) | 0.25 | [2] |

| Teicoplanin Complex | Native Mixture | Enterococcus faecalis | 0.06 - 0.25 | [3] |

| Teicoplanin Complex | Native Mixture | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - >64 | [3] |

Key Experimental Protocols for Investigating the Lipid Tail's Function

A deeper understanding of the lipid tail's role necessitates specialized biophysical and microbiological assays. The following sections provide detailed methodologies for key experiments.

Minimal Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the antibacterial activity of teicoplanin and its derivatives.

Broth Microdilution Method:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 35-37°C until the turbidity of the suspension matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Surface Plasmon Resonance (SPR) for Membrane Binding Analysis

SPR is a powerful technique to study the real-time interaction between teicoplanin and a model bacterial membrane, providing quantitative data on binding affinity and kinetics.

Experimental Workflow:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic the bacterial cytoplasmic membrane (e.g., a 7:3 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)).[4]

-

Dissolve the lipids in chloroform, evaporate the solvent to form a thin film, and hydrate the film with a suitable buffer.

-

Create LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

SPR Sensor Chip Preparation:

-

Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.

-

Immobilize the prepared liposomes onto the sensor chip surface to form a stable lipid bilayer.

-

-

Binding Analysis:

-

Inject a solution of this compound or its derivative at various concentrations over the sensor chip surface.

-

Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The change in RU is proportional to the mass of the antibiotic binding to the liposome surface.

-

After the association phase, inject buffer alone to monitor the dissociation of the antibiotic.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Calcein Leakage Assay for Membrane Permeabilization